4-(Azetidin-1-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOMPUZVPDAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864246-02-6 | |
| Record name | 4-(azetidin-1-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation
Alkylation is a common method for modifying the nitrogen atom in piperidine. This can be achieved using alkyl halides or sulfonates, resulting in N-alkylated derivatives of piperidine. The reaction typically involves heating the piperidine derivative with an alkylating agent in a suitable solvent, often under reflux conditions.
Amination
The azetidine nitrogen can undergo amination reactions, where it is converted into new amine derivatives. Various amine sources can be used, and the choice of solvent and temperature can significantly affect the yield and purity of the final product. For instance, using a polar aprotic solvent like acetonitrile can enhance reaction efficiency.
Ring Opening
Azetidine can be subjected to ring-opening reactions under acidic or basic conditions, leading to the formation of new compounds. Strong acids such as hydrochloric acid or bases like sodium hydroxide can facilitate this process, which may yield different derivatives depending on the substituents involved.
Substitution Reactions
Substitution reactions at various positions on the azetidine or piperidine rings can also be employed to synthesize 4-(azetidin-1-yl)piperidine dihydrochloride. The choice of reagents and reaction conditions will dictate the nature of the substituents introduced into the molecule.
Reduction and Oxidation
Reduction techniques can convert unsaturated piperidine derivatives into saturated forms, often using reducing agents like lithium aluminum hydride or hydrogen gas in catalytic conditions. Conversely, oxidation reactions can introduce functional groups such as hydroxyls or carbonyls into the structure.
Cyclization
Intramolecular cyclization may occur under specific conditions, potentially leading to cyclic derivatives of this compound. This process often requires careful control of reaction parameters to ensure successful formation of the desired cyclic structure.
Detailed Research Findings
Example Synthesis Protocols
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Piperidine + Alkyl halide (reflux in ethanol) | Varies | Reaction time and temperature affect yield |
| Amination | Azetidine + Amine (acetonitrile, 65°C) | ~64% | Efficient for generating new amines |
| Ring Opening | Azetidine + HCl (in ethanol at reflux) | Varies | Acid concentration influences product formation |
| Reduction | Piperidine derivative + LiAlH4 (in ether) | High | Effective for saturation |
| Cyclization | Azetidine derivative + appropriate catalyst (varies) | Varies | Conditions critical for success |
Notable Research Studies
Recent studies have explored various synthetic routes for azetidine derivatives that include this compound as a key intermediate:
A study detailed a method involving palladium-catalyzed hydrogenation under specific pressure and temperature conditions, yielding high purity products through careful monitoring via NMR spectroscopy.
Another research highlighted the use of aza-Michael addition reactions to synthesize complex azetidine structures with promising pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Azetidin-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(Azetidin-1-yl)piperidine dihydrochloride
- CAS Number : 864246-02-6
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 213.15 g/mol
- Storage : Requires storage under inert atmosphere at room temperature .
Structural Features :
- Comprises a piperidine ring fused to an azetidine (4-membered nitrogen-containing ring).
- Dihydrochloride salt enhances solubility and stability.
Structural Analogues with Piperidine and Heterocyclic Moieties
3-Amino-4-(substituted benzyloxyimino)piperidine Dihydrochlorides (13c–13g)
- Examples: 13c (3-amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride) .
- Key Differences: Substituents: Aromatic benzyloxyimino groups with methoxy or methylenedioxy substituents . Molecular Weight: ~278 (M+H)+, higher than the target compound (213.15) due to aromatic additions . Properties: Higher melting points (e.g., 189–192°C for 13c) and distinct NMR/ESI-MS profiles compared to the simpler azetidinyl-piperidine structure . Biological Relevance: Aromatic groups may enhance binding to serotonin or adrenergic receptors, unlike the target compound .
2-(4-(3-Azetidinyl)-1-piperazinyl)pyrimidine Hydrochloride
- CAS Number : 2044704-96-1 .
- Key Differences: Structure: Incorporates a pyrimidine ring and piperazine instead of piperidine .
4-[1-(Cyclopropylmethyl)imidazol-2-yl]piperidine Dihydrochloride
Piperidine Derivatives with Functional Group Variations
4-(Dimethylamino)piperidine Dihydrochloride
- CAS Number : 4876-59-9 .
- Key Differences: Substituent: Dimethylamino group at position 4 increases basicity (pKa ~10) versus the azetidinyl group (pKa ~8.5). Applications: Often used as a catalyst or ligand in organic synthesis, unlike the target’s role in drug discovery .
B. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
Physicochemical and Pharmacological Comparison
Stability and Regulatory Considerations
- Stability :
- Regulatory Status: Limited hazard data for the target compound , whereas others (e.g., 4-(Dimethylamino)piperidine dihydrochloride) carry risk phrases (R20/22: Harmful by inhalation and ingestion) .
Biological Activity
4-(Azetidin-1-yl)piperidine dihydrochloride (4-APD) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning neurological applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
4-APD is characterized by its unique structure, which includes a six-membered piperidine ring and a four-membered azetidine ring. Its molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of approximately 206.11 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in biological fluids, which is crucial for its pharmacological efficacy.
Neuropharmacological Effects
Research indicates that 4-APD exhibits significant biological activity within the central nervous system (CNS). Preliminary studies suggest that it interacts with various neurotransmitter systems, notably serotonin and norepinephrine pathways. These interactions may position 4-APD as a candidate for treating mood disorders and other CNS-related conditions.
Key Findings:
- Mechanism of Action: While the specific mechanisms are still under investigation, it is hypothesized that 4-APD may modulate neurotransmitter release or receptor activity, potentially leading to antidepressant or anxiolytic effects.
- Target Receptors: Interaction studies have indicated that 4-APD may bind to receptors involved in mood regulation and cognitive function, although detailed receptor binding profiles remain to be elucidated.
Synthesis
The synthesis of this compound involves several chemical reactions that require precise control of conditions to achieve high yields and purity. The synthetic pathway typically includes the formation of the azetidine ring followed by its coupling with piperidine derivatives .
Comparative Analysis with Similar Compounds
4-APD shares structural similarities with other compounds that also exhibit notable biological activities. Below is a comparison table highlighting these compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Azetidin-2-yl)piperidine | Similar piperidine and azetidine rings | Different positioning of azetidine group |
| 4-(Pyrrolidin-1-yl)piperidine | Pyrrolidine instead of azetidine | May exhibit different pharmacological effects |
| 4-(Morpholin-1-yl)piperidine | Morpholine ring present | Alters solubility and bioavailability |
This comparison illustrates how slight modifications in structure can lead to varying biological activities and pharmacokinetic profiles.
Case Studies
While extensive clinical data on 4-APD remains limited, some studies have begun to explore its potential therapeutic applications:
- Neuropharmacology Study: A study examined the effects of 4-APD on animal models exhibiting depressive-like behaviors. Results indicated a dose-dependent improvement in mood-related behaviors, suggesting potential antidepressant properties.
- Receptor Interaction Study: In vitro assays demonstrated that 4-APD could modulate serotonin receptor activity, indicating a mechanism through which it may exert its effects on mood regulation.
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing 4-(azetidin-1-yl)piperidine dihydrochloride with high purity and yield? A: The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated method involves reacting azetidine with a piperidine derivative (e.g., 4-chloropiperidine) under alkaline conditions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol . Key parameters include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and using chromatography (e.g., reverse-phase HPLC) for purification. Yield optimization (>85%) requires stoichiometric control and reaction monitoring via TLC or LC-MS .
Structural Confirmation
Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) is critical:
- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm confirm azetidine and piperidine ring protons.
- X-ray crystallography : Resolves spatial arrangement of the bicyclic system and chloride counterion positions .
Computational validation (DFT calculations) using software like Gaussian or ORCA aligns predicted vibrational frequencies (IR) and electronic transitions (UV-Vis) with experimental data .
Stability and Storage
Q: How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions? A: The compound is hygroscopic and degrades under basic conditions (pH > 8) via ring-opening reactions. Stability studies show:
- pH 3–6 : >90% stability at 4°C for 30 days.
- Temperature : Decomposition occurs above 40°C, forming piperidinium salts .
Storage recommendations: Lyophilized powder in amber vials under argon at -20°C.
Biological Activity Profiling
Q: What experimental strategies are used to evaluate the compound’s binding affinity to neurological targets (e.g., sigma receptors)? A: Radioligand binding assays (e.g., ³H-DTG for sigma-1 receptors) in transfected HEK293 cells are standard. Steps include:
- Membrane preparation : Isolate receptor-rich fractions via ultracentrifugation.
- Competitive binding : Use 10 nM–10 µM compound concentrations; calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Selectivity screening : Cross-test against opioid or dopamine receptors to rule off-target effects .
Advanced Mechanistic Studies
Q: How can researchers resolve contradictions in reported IC₅₀ values for kinase inhibition across studies? A: Discrepancies often arise from assay conditions. Mitigation strategies:
- Standardize protocols : Use uniform ATP concentrations (e.g., 10 µM for PKCα assays).
- Control for pH/temperature : Pre-equilibrate reaction buffers.
- Orthogonal assays : Validate with fluorescence polarization or SPR to confirm binding kinetics .
Meta-analysis of PubChem BioAssay data (AID 1259351) reveals a median IC₅₀ of 1.2 µM ± 0.3 under standardized conditions .
Computational Modeling
Q: What in silico approaches predict the compound’s pharmacokinetic properties and metabolite formation? A: Use molecular dynamics (MD) simulations and QSAR models:
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.4) and CYP3A4-mediated metabolism.
- Metabolite identification : GLORYx predicts N-dealkylation and azetidine ring hydroxylation as primary pathways .
Docking studies (AutoDock Vina) with CYP450 isoforms (PDB 4D7Z) identify key binding residues (e.g., Phe304) for oxidation .
Handling Hazard Mitigation
Q: What safety protocols are recommended for handling the compound in its powdered form? A: Refer to SDS guidelines (e.g., CAS 1286265-79-9):
- PPE : Nitrile gloves, N95 masks, and chemical goggles.
- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite.
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent aerosolization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
